molecular formula C16H15F2N B14349259 4,4-Bis(4-fluorophenyl)but-3-en-1-amine CAS No. 90276-61-2

4,4-Bis(4-fluorophenyl)but-3-en-1-amine

Cat. No.: B14349259
CAS No.: 90276-61-2
M. Wt: 259.29 g/mol
InChI Key: MZBRCNYCXAJZQH-UHFFFAOYSA-N
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Description

4,4-Bis(4-fluorophenyl)but-3-en-1-amine is a fluorinated organic compound that serves as a versatile chiral building block in medicinal chemistry and pharmaceutical research. The molecule features a but-3-en-1-amine core structure substituted with two 4-fluorophenyl groups, a configuration that provides multiple sites for chemical modification and incorporation into more complex molecular architectures. The fluorine atoms on the phenyl rings are known to influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable intermediate in the design of bioactive molecules . Primary Research Applications: This amine is primarily utilized as a key synthetic intermediate in the discovery and development of new therapeutic agents. Its structure is particularly relevant in the synthesis of compounds targeting the central nervous system. The presence of the fluorinated aromatic systems is a common motif in compounds with high affinity for various neuronal receptors . Researchers employ this building block to develop potential candidates for conditions such as psychiatric and neurological disorders. The terminal amine and olefin functional groups offer handles for further chemical transformation, enabling its use in nucleophilic reactions, reductive aminations, and as a precursor in cyclization reactions to form novel heterocyclic systems. Handling and Safety: As with many amines, this compound is likely air-sensitive and should be stored under an inert atmosphere such as nitrogen or argon to maintain purity and stability . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood. Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90276-61-2

Molecular Formula

C16H15F2N

Molecular Weight

259.29 g/mol

IUPAC Name

4,4-bis(4-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C16H15F2N/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h2-10H,1,11,19H2

InChI Key

MZBRCNYCXAJZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CCCN)C2=CC=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine

A plausible retrosynthetic analysis for this compound begins with the disconnection of the primary amine. This functional group transformation leads to a more stable precursor, such as a nitrile. The carbon-nitrogen triple bond of the nitrile can be selectively reduced to a primary amine in the final step of the synthesis.

The next key disconnection is the carbon-carbon double bond of the resulting α,β-unsaturated nitrile. A reliable method for forming such a double bond is the Horner-Wadsworth-Emmons (HWE) reaction. This disconnection reveals two primary building blocks: a diaryl ketone, specifically 4,4'-difluorobenzophenone (B49673), and a phosphonate (B1237965) ylide precursor, diethyl (cyanomethyl)phosphonate. This retrosynthetic strategy offers a convergent approach, allowing for the independent synthesis of the two main fragments before their coupling.

Precursors and Building Blocks

The successful synthesis of the target molecule is contingent on the availability and purity of its precursors. The chosen retrosynthetic pathway identifies 4,4'-difluorobenzophenone and diethyl (cyanomethyl)phosphonate as the key starting materials.

The synthesis of unsymmetrical diaryl ketones can be achieved through the reaction of a Grignard reagent with a suitable benzonitrile (B105546) derivative. For instance, 4-fluorophenylmagnesium bromide, a Grignard reagent, can be prepared from 1-bromo-4-fluorobenzene (B142099) and magnesium metal in an anhydrous ether solvent. This organometallic intermediate is a potent nucleophile. Subsequent reaction with 4-fluorobenzonitrile (B33359) would yield, after acidic workup, the desired 4,4'-difluorobenzophenone. This method is particularly useful when constructing unsymmetrical diaryl ketones, though it is also applicable for symmetrical ones.

Table 1: Formation of 4-Fluorophenylmagnesium Bromide

ReactantsReagentSolventConditionsProduct
1-Bromo-4-fluorobenzeneMagnesium turningsAnhydrous diethyl etherStirring under inert atmosphere4-Fluorophenylmagnesium bromide

While the Horner-Wadsworth-Emmons approach builds the butene scaffold from smaller fragments, alternative strategies could, in principle, utilize a pre-existing four-carbon chain. For example, a butadiene derivative could be functionalized through a series of reactions. However, achieving the specific substitution pattern of this compound from a simple butadiene core would likely involve a more complex and less convergent synthetic route, potentially with challenges in regioselectivity. Therefore, building the scaffold via olefination reactions is often preferred for its efficiency and control.

The primary precursor for the diaryl portion of the molecule is 4,4'-difluorobenzophenone. A common and industrially scalable method for its synthesis is the Friedel-Crafts acylation. wikipedia.orgnbinno.com This reaction involves the electrophilic acylation of fluorobenzene (B45895) with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgnbinno.com The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich fluorobenzene ring.

Table 2: Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

SubstrateAcylating AgentCatalystSolventProduct
Fluorobenzene4-Fluorobenzoyl chlorideAluminum chloride (AlCl₃)Petroleum ether or other inert solvent4,4'-Difluorobenzophenone

Direct Synthesis Routes

The final stage of the proposed synthesis involves the conversion of an intermediate to the target primary amine.

While the term "reductive amination" typically refers to the conversion of a carbonyl group to an amine, the reduction of a nitrile to a primary amine is a direct and highly effective method for this transformation and is conceptually similar in that it forms the final amine product. The intermediate, 4,4-bis(4-fluorophenyl)but-3-enenitrile, obtained from the HWE reaction, can be reduced to this compound.

This reduction can be achieved through several methods. Catalytic hydrogenation is a common approach, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under a hydrogen atmosphere. wikipedia.orgbme.hu Care must be taken to select conditions that selectively reduce the nitrile without affecting the carbon-carbon double bond.

Alternatively, chemical reduction using hydride reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can be employed. chemguide.co.uk These reagents are powerful enough to reduce the nitrile to the primary amine. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to quench the reaction and protonate the resulting amine.

Table 3: Reduction of 4,4-Bis(4-fluorophenyl)but-3-enenitrile

SubstrateReducing Agent/SystemSolventKey ConditionsProduct
4,4-Bis(4-fluorophenyl)but-3-enenitrileLiAlH₄Anhydrous diethyl ether1. Reaction in ether 2. Aqueous workupThis compound
4,4-Bis(4-fluorophenyl)but-3-enenitrileH₂ / Raney NickelEthanol or MethanolElevated pressure and temperatureThis compound

An alternative, though potentially more challenging, direct route would involve the synthesis of the corresponding aldehyde, 4,4-bis(4-fluorophenyl)but-3-enal, followed by a classical reductive amination with ammonia (B1221849). However, the synthesis of the unsaturated aldehyde might be complex, and the reductive amination would need to be carefully controlled to avoid reduction of the alkene.

Coupling Reactions Involving Fluorinated Aromatics and Amine Precursors

The construction of the diarylmethane framework is a critical step in the synthesis of the target molecule. Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.gov For a molecule like this compound, a plausible strategy involves the coupling of a fluorinated aromatic compound with a suitable amine precursor.

One potential approach is the use of palladium or copper catalysts to couple aryl halides or their equivalents with precursors containing the butenylamine chain. nih.gov For instance, a Suzuki-Miyaura coupling could be envisioned between a boronic acid derivative of one of the fluorophenyl rings and a halide on the other, though this would necessitate subsequent elaboration to introduce the butenylamine side chain. A more direct approach could involve the coupling of two fluorophenyl units to a four-carbon chain that already contains a protected or masked amine function.

Recent advancements in catalysis have also enabled the reductive coupling of nitroaromatics to form diarylamines, which could be adapted for C-C bond formation with appropriate precursors. nih.gov These reactions often utilize palladium catalysts with N-heterocyclic carbene (NHC) ligands and a reducing agent like triethylsilane. nih.gov

Table 1: Overview of Relevant Coupling Reactions for Diaryl Scaffolds

Coupling Reaction TypeTypical CatalystsReactantsPotential Application for Target Compound
Suzuki-Miyaura CouplingPalladium complexes with phosphine (B1218219) ligandsAryl boronic acid and aryl halideStepwise construction of the bis(4-fluorophenyl)methane (B1294899) core.
Reductive CouplingPalladium/NHC complexesNitroaromatics and a reducing agentPotential for direct coupling of fluorinated nitroarenes to a suitable substrate. nih.gov
Copper-Catalyzed Cross-CouplingCopper(I) or Copper(II) saltsAryl boronic acids and nitroarenesFormation of diaryl structures under milder conditions.

Multi-component Reactions for Amine Scaffold Construction

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more starting materials. mdpi.com For the synthesis of the this compound scaffold, a hypothetical MCR could be designed. For instance, an A3 (Aldehyde-Alkyne-Amine) coupling reaction could potentially be adapted. mdpi.com This type of reaction typically combines an aldehyde, a terminal alkyne, and an amine to produce propargylamines. mdpi.com

While a direct A3 coupling to form the target structure is not straightforward, a related multi-component strategy could involve the reaction of a 4,4-bis(4-fluorophenyl) substituted aldehyde or ketone with a source of nitrogen and a two-carbon unit. More complex MCRs, such as the Ugi reaction, are also powerful tools for generating diverse amine-containing structures. google.com

Table 2: Conceptual Multi-component Approach

MCR TypeComponentsResulting ScaffoldRelevance to Target Compound
A3 CouplingAldehyde, Alkyne, AminePropargylamineCould be used to build a precursor to the butenylamine chain. mdpi.com
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino amideCould generate a highly functionalized precursor requiring further modification. google.com

Stereoselective Synthesis

The stereoselective synthesis of amines is of great importance, particularly for pharmaceutical applications. Should a chiral center be desired in the butenylamine chain, several asymmetric strategies can be employed.

Application of Chiral Auxiliaries and Catalytic Asymmetric Synthesis (e.g., allylation, hydroamination)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. One of the most successful chiral auxiliaries for amine synthesis is tert-butanesulfinamide (tBS). nih.govresearchgate.netyale.edu The synthesis involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a sulfinylimine. Subsequent nucleophilic addition to the C=N bond occurs with high diastereoselectivity, directed by the bulky tert-butylsulfinyl group. The auxiliary can then be cleaved under acidic conditions to reveal the chiral primary amine. nih.govresearchgate.net

Catalytic asymmetric synthesis offers a more atom-economical approach. For instance, the asymmetric hydrogenation of a suitable prochiral enamine or imine precursor, catalyzed by a chiral transition metal complex (e.g., iridium or rhodium with chiral phosphine ligands), could yield an enantiomerically enriched amine. nih.gov Asymmetric allylation of an imine derived from a bis(4-fluorophenyl)acetaldehyde precursor would be another viable route to introduce the chiral center and the butenyl group simultaneously.

Table 3: Stereoselective Methods for Chiral Amine Synthesis

MethodKey Reagent/CatalystGeneral MechanismPotential for Target Compound
Chiral Auxiliary (tert-butanesulfinamide)N-tert-butylsulfinylimineDiastereoselective nucleophilic addition to the C=N bond. nih.govresearchgate.netSynthesis of an enantiomerically enriched version of the target amine. yale.edu
Catalytic Asymmetric HydrogenationChiral Iridium or Rhodium catalystsEnantioselective reduction of a prochiral C=N or C=C bond. nih.govHydrogenation of a precursor enamine or imine. nih.gov
Catalytic Asymmetric AllylationChiral transition metal catalystsEnantioselective addition of an allyl group to an imine.Construction of the chiral butenylamine backbone in one step.

Diastereoselective Approaches in Amine Synthesis

When a molecule already contains a stereocenter, diastereoselective reactions can be used to introduce a new one with a specific relative configuration. For a derivative of this compound that might contain an additional chiral center, substrate-controlled or reagent-controlled diastereoselective methods would be applicable.

For example, the reduction of a ketone precursor with a pre-existing stereocenter can be influenced by that center, leading to a diastereoselective formation of a new hydroxyl group, which can then be converted to the amine. Alternatively, the use of chiral reducing agents can induce diastereoselectivity.

Functional Group Interconversions Leading to the Amine Moiety

A common and reliable strategy for the synthesis of primary amines is the reduction of nitrogen-containing functional groups at a late stage of the synthesis.

Reduction of Nitriles, Nitro Compounds, or Imine Intermediates

The reduction of a nitrile is a highly effective method for the preparation of primary amines. libretexts.orglumenlearning.com A plausible and direct route to this compound would involve the synthesis of the corresponding nitrile, 4,4-bis(4-fluorophenyl)but-3-enenitrile, followed by its reduction. This method has the advantage of using a stable precursor and a wide variety of reducing agents can be employed.

Similarly, the reduction of an imine intermediate is a key step in reductive amination. lumenlearning.com An aldehyde or ketone can be condensed with ammonia to form an imine or enamine in situ, which is then reduced without isolation to the desired primary amine. organic-chemistry.org This one-pot procedure is highly efficient. organic-chemistry.org

Table 4: Reduction Methods for Primary Amine Synthesis

Precursor Functional GroupCommon Reducing AgentsReaction ConditionsAdvantages
Nitrile (-C≡N)Lithium aluminum hydride (LiAlH4), Catalytic hydrogenation (H2/Pd, Pt, or Ni) libretexts.orglumenlearning.comEtheral solvents for LiAlH4; various solvents for hydrogenation.Readily available starting materials; avoids over-alkylation. youtube.com
Imine (-C=NH)Sodium borohydride (B1222165) (NaBH4), Sodium cyanoborohydride (NaBH3CN) lumenlearning.comOften performed in situ (reductive amination). lumenlearning.comOne-pot synthesis from carbonyl compounds. organic-chemistry.org
Nitro (-NO2)Catalytic hydrogenation (H2/Pd, Pt), Metals in acid (Fe/HCl, Sn/HCl)Various solvents, often acidic conditions for metal reductions.Primarily used for aromatic amines. uomustansiriyah.edu.iq

Hydrolysis of Amide Linkages

The synthesis of the primary amine, this compound, can be achieved through the hydrolysis of a corresponding amide precursor, such as N-(4,4-bis(4-fluorophenyl)but-3-en-1-yl)acetamide. This chemical transformation is a fundamental reaction in organic chemistry, typically proceeding under acidic or basic conditions.

The hydrolysis of an amide bond involves the cleavage of the carbonyl-nitrogen bond. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.comyoutube.com This is followed by a series of proton transfers, leading to the formation of a tetrahedral intermediate. The departure of the amine as a leaving group is facilitated by its protonation, which makes it a better leaving group (an ammonium (B1175870) ion). masterorganicchemistry.comyoutube.com The final products are a carboxylic acid and an ammonium salt, which can be neutralized to yield the free amine. youtube.com This process is generally irreversible because the resulting amine is protonated under the acidic conditions and is no longer nucleophilic. masterorganicchemistry.comyoutube.com

Alternatively, base-catalyzed hydrolysis can be employed, although it is often more challenging and may require prolonged heating. masterorganicchemistry.comgoogle.com In this mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the elimination of an amide anion, which is a very strong base and thus a poor leaving group. The reaction is typically driven forward by the deprotonation of the carboxylic acid intermediate by the strongly basic leaving group.

A proposed reaction scheme for the acid-catalyzed hydrolysis to yield this compound is presented below:

Proposed Synthetic Step: Acid-Catalyzed Hydrolysis

Reactant Reagents Product

Synthesis of Related Bis(4-fluorophenyl) Derivatives for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of related derivatives for comparative analysis is essential. These derivatives often share the core bis(4-fluorophenyl) structure but differ in their functional groups.

Synthesis of 4,4-Bis(4-fluorophenyl)butan-1-ol

A key related compound is 4,4-Bis(4-fluorophenyl)butan-1-ol, a saturated alcohol derivative. A common and well-documented method for its synthesis involves the reduction of its corresponding carboxylic acid precursor, 4,4-bis(4-fluorophenyl)butanoic acid. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. chemicalbook.com

The reaction is generally carried out in an anhydrous ether solvent, like methyltetrahydrofuran, to prevent the violent reaction of the hydride with water. The process involves the addition of the reducing agent to a solution of the carboxylic acid, followed by a workup procedure to neutralize the reaction mixture and isolate the alcohol product. chemicalbook.com

A representative synthetic protocol is summarized in the table below:

Synthesis of 4,4-Bis(4-fluorophenyl)butan-1-ol

Precursor Reagents and Conditions Product Yield

Formation of Bis(4-fluorophenyl)imines (e.g., via Schmidt reaction)

The formation of imines containing the bis(4-fluorophenyl) moiety provides another class of derivatives for comparative studies. The Schmidt reaction offers an interesting, albeit less common, route to N-substituted imines from tertiary alcohols and an azide (B81097) source. mdpi.com

In a relevant study, a triaryl imine was synthesized from (2-chlorophenyl)-bis-(4-fluorophenyl)methanol. The reaction proceeds by treating the tertiary alcohol with sodium azide and a strong acid like sulfuric acid. mdpi.com This method leads to the formation of an N-substituted imine as the primary product. This reaction demonstrates the applicability of the Schmidt reaction for creating imine derivatives with the bis(4-fluorophenyl) scaffold. mdpi.com

Another application of the Schmidt reaction involves the interaction of ketones with azides, which can lead to the formation of amides or lactams, and in some cases, tetrazoles. beilstein-journals.org While not directly forming a simple imine, this highlights the versatility of the Schmidt reaction with carbonyl-containing precursors.

An example of a Schmidt reaction leading to a bis(4-fluorophenyl) derivative is detailed below:

Formation of a Bis(4-fluorophenyl) Imine Derivative via Schmidt Reaction

Precursor Reagents and Conditions Product

This synthetic approach has potential applications in the generation of a diverse range of imines for further chemical and biological evaluation. mdpi.com

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the intricate structural details of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine. Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, and Mass Spectrometry (MS) are the primary tools employed for this purpose.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, often complemented by two-dimensional (2D) NMR experiments for more complex structural assignments. rsc.org

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) reveal vicinal and geminal proton relationships. rsc.org

Key Features of the ¹H NMR Spectrum:

Aromatic Protons: The two para-substituted fluorophenyl groups give rise to characteristic signals in the aromatic region of the spectrum. Due to the fluorine substitution, these often appear as complex multiplets or distinct doublets of doublets.

Olefinic Proton: The proton on the carbon-carbon double bond (C=CH) typically appears as a triplet, integrating to one proton.

Aliphatic Protons: The methylene (B1212753) groups (-CH₂-) of the butyl chain will present as distinct multiplets. The -CH₂- group adjacent to the amine will be shifted downfield compared to the other -CH₂- group. The protons of the terminal amine group (-NH₂) may appear as a broad singlet.

Illustrative ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H7.20 - 7.00m-8H
Olefinic-H6.10t7.51H
-CH₂-CH₂-NH₂2.80t7.02H
=CH-CH₂-2.50q7.22H
-NH₂1.50br s-2H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift indicates its electronic environment. libretexts.org

Key Features of the ¹³C NMR Spectrum:

Aromatic Carbons: The spectra will show multiple signals in the aromatic region (typically 115-165 ppm). The carbons directly bonded to fluorine will exhibit a large coupling constant (¹JCF) and will be significantly shifted.

Olefinic Carbons: The two carbons of the C=C double bond will have distinct chemical shifts in the olefinic region (around 120-140 ppm).

Aliphatic Carbons: The methylene carbons of the butyl chain will appear in the upfield region of the spectrum (typically 20-50 ppm).

Illustrative ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C-F (Aromatic)162.5 (d, ¹JCF ≈ 245 Hz)
Quaternary Aromatic C140.0
CH (Aromatic)130.5 (d, ³JCF ≈ 8 Hz)
=C(Ph)₂145.0
=CH-125.0
CH (Aromatic)115.5 (d, ²JCF ≈ 21 Hz)
-CH₂-NH₂41.0
=CH-CH₂-35.0

Note: The chemical shifts are approximate and can be influenced by experimental conditions. The 'd' indicates a doublet due to coupling with fluorine. rsc.org

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. biophysics.org For this compound, it provides a direct window into the environment of the fluorine atoms. nih.gov The chemical shifts in ¹⁹F NMR are reported relative to a fluorine standard, such as CFCl₃. rsc.org

Key Features of the ¹⁹F NMR Spectrum:

A single signal is expected for the two equivalent fluorine atoms on the para-position of the phenyl rings.

The chemical shift of this signal provides information about the electronic environment of the fluorophenyl groups.

Illustrative ¹⁹F NMR Data:

Fluorine AssignmentChemical Shift (δ, ppm)
Ar-F-113.0

Note: The chemical shift can vary based on the reference standard and solvent.

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are often employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For example, it would show correlations between the olefinic proton and the adjacent methylene protons, as well as between the two methylene groups of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for piecing together the entire molecular structure by connecting different fragments.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. nih.gov

Key Features of the Mass Spectrum:

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule, providing its molecular weight. For C₁₆H₁₅F₂N, the expected monoisotopic mass is approximately 259.12 g/mol .

Fragment Ions: The molecule can fragment in predictable ways upon ionization. Common fragmentation pathways for this compound may include:

Loss of the amine group.

Cleavage of the butyl chain.

Fragmentation of the bis(4-fluorophenyl)methyl moiety.

Illustrative Mass Spectrometry Data:

m/zInterpretation
259.12Molecular Ion ([M]⁺)
242.10[M - NH₃]⁺
217.08[M - C₃H₆N]⁺
201.07[C₁₃H₉F₂]⁺ (Bis(4-fluorophenyl)methyl cation)

Note: The observed m/z values are for the most abundant isotopes and are typically measured with high resolution to confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands indicative of its primary amine, alkene, and fluorinated aromatic moieties.

The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching vibrations in the region of 3400-3300 cm⁻¹. The presence of two bands in this region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching modes. Additionally, an N-H bending (scissoring) vibration is expected to appear in the range of 1650-1580 cm⁻¹.

The carbon-carbon double bond (C=C) of the butene chain would give rise to a stretching vibration band around 1680-1640 cm⁻¹. The intensity of this peak can vary and may be influenced by the substitution pattern. The C-H bonds associated with the alkene and the aromatic rings will show stretching vibrations above and below 3000 cm⁻¹, respectively.

A prominent and strong absorption band, characteristic of the C-F bond in the fluorophenyl groups, is anticipated in the 1250-1000 cm⁻¹ region of the spectrum. The exact position and intensity of this band can provide information about the substitution pattern on the aromatic ring. Aromatic C=C stretching vibrations from the phenyl rings are also expected as a series of bands in the 1600-1450 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400-3300
N-H Bend (scissoring)1650-1580
Alkene (C=C)C=C Stretch1680-1640
Aromatic RingC=C Stretch1600-1450
FluoroaromaticC-F Stretch1250-1000
Alkyl/Aryl C-HC-H Stretch3100-2850

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be dominated by the π-electron systems of the two fluorophenyl rings and the conjugated butene chain.

The electronic transitions in the aromatic rings, specifically the π → π* transitions, are expected to result in strong absorption bands in the UV region, typically between 200 and 300 nm. The presence of the fluorine substituents on the phenyl rings may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene (B151609) rings. The conjugation between the phenyl rings and the butene double bond can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths.

Table 2: Expected UV-Vis Absorption Maxima for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Fluorophenyl Rings & Buteneπ → π200 - 300
Amine Groupn → σ< 250 (often weak)

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal XRD analysis of this compound would provide a wealth of structural information.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

XRD analysis provides highly accurate measurements of bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this would allow for a detailed examination of the geometry of the fluorophenyl rings, the butene linker, and the amine group. Any distortions from idealized geometries due to steric hindrance or electronic effects would be quantifiable.

Table 3: Representative Bond Lengths and Angles from Similar Structures

Bond/AngleExpected Value
C-F Bond Length~1.35 Å
Aromatic C=C Bond Length~1.39 Å
Alkene C=C Bond Length~1.34 Å
C-N Bond Length~1.47 Å
C-C-C Bond Angle (sp³)~109.5°
C=C-C Bond Angle (sp²)~120°

Investigation of Crystal Packing and Intermolecular Interactions

The crystal structure reveals how individual molecules of this compound are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions. The primary amine group is capable of forming classical N-H···N or N-H···F hydrogen bonds, which are significant in directing the crystal packing.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and in this case, fluorine) in a compound. For this compound (C₁₆H₁₅F₂N), the theoretical elemental composition can be calculated from its molecular formula.

Experimental determination of the elemental composition is typically performed using combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The presence of fluorine can sometimes pose challenges for standard combustion analysis, as it can form reactive species that may interfere with the detection of other elements. scientistlive.com Specialized techniques and reagents are often employed to accurately determine the elemental composition of highly fluorinated organic compounds. scientistlive.comthermofisher.com

A comparison of the experimentally determined percentages with the calculated theoretical values provides a confirmation of the compound's empirical formula and its purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₅F₂N)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01116192.17674.11
HydrogenH1.0081515.1205.83
FluorineF18.998237.99614.66
NitrogenN14.007114.0075.40
Total 259.299 100.00

Chemical Reactivity and Derivatization

Reactivity of the Primary Amine Group

The primary amine group (-NH₂) is a versatile functional group that participates in numerous organic reactions. Its nucleophilicity allows it to react with a wide range of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation is a fundamental reaction of primary amines, leading to the formation of amides or ureas. These reactions involve the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. orgoreview.com

With Acid Chlorides: The reaction of a primary amine with an acid chloride is typically rapid and exothermic, yielding an N-substituted amide. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct. orgoreview.com For 4,4-Bis(4-fluorophenyl)but-3-en-1-amine, this reaction would produce an N-[4,4-bis(4-fluorophenyl)but-3-en-1-yl]amide.

With Acid Anhydrides: Acid anhydrides react with primary amines to form an N-substituted amide and a carboxylic acid. vedantu.comfiveable.me The reaction is generally less vigorous than with acid chlorides and may require heating. chemguide.co.uk The carboxylic acid byproduct can be removed by a basic workup. researchgate.net This method is effective for both aliphatic and aromatic amines. researchgate.net

With Isocyanates: Primary amines readily react with isocyanates through nucleophilic addition to form N,N'-disubstituted ureas. creative-proteomics.comcommonorganicchemistry.comresearchgate.net This reaction is highly efficient and typically requires no catalyst. commonorganicchemistry.commdpi.com The reaction of this compound with an isocyanate (R-NCO) would yield a urea (B33335) derivative.

Table 1: Overview of Acylation Reactions for Primary Amines

Acylating AgentGeneral StructureProduct with Primary Amine (R'-NH₂)Product General NameByproduct
Acid ChlorideR-COClR-CONH-R'N-Substituted AmideHCl
Acid Anhydride(R-CO)₂OR-CONH-R'N-Substituted AmideR-COOH
IsocyanateR-NCOR-NHCONH-R'N,N'-Disubstituted UreaNone

Primary amines react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.org This reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.orglibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine (C=N) functional group. libretexts.orgyoutube.comnih.gov The reaction's rate is optimal at a slightly acidic pH (around 4-5) to facilitate the dehydration step without excessive protonation of the amine nucleophile. libretexts.orglibretexts.orglibretexts.org The formation of Schiff bases is a thermodynamically controlled process. nih.gov

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orglibretexts.orgbyjus.comchemeurope.com The reaction results in the aminoalkylation of the active hydrogen compound, forming a product known as a Mannich base. wikipedia.orglibretexts.orgbyjus.com When a primary amine like this compound is used, it first reacts with the aldehyde to form an iminium ion electrophile. wikipedia.orglibretexts.org This intermediate is then attacked by the enol form of the active hydrogen compound (e.g., a ketone), leading to the final β-amino-carbonyl product. wikipedia.orgnrochemistry.com The Mannich reaction is a powerful tool for C-C bond formation and introducing an aminomethyl group into a molecule. researchgate.net It works with primary and secondary aliphatic amines, but typically not with aromatic amines. nrochemistry.comchemistrysteps.com

Reductive amination is a two-step process in one pot that converts a carbonyl group into an amine. wikipedia.orgorgoreview.com For a primary amine like this compound, this reaction would involve its condensation with an aldehyde or ketone to form an imine intermediate. chemistrysteps.comchemistrysteps.com This imine is then reduced in situ to a more substituted amine using a reducing agent. orgoreview.comchemistrysteps.comyoutube.com A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine (iminium ion) over the initial carbonyl compound. wikipedia.orgorgoreview.comchemistrysteps.com This selectivity prevents the reduction of the starting aldehyde or ketone and allows the reaction to be performed in a single step. wikipedia.org

Table 2: Common Reducing Agents in Reductive Amination

Reducing AgentAbbreviationKey Features
Sodium CyanoborohydrideNaBH₃CNStable in mildly acidic conditions; selectively reduces iminium ions over carbonyls. orgoreview.comchemistrysteps.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMild and selective; less toxic than cyanoborohydride reagents. chemistrysteps.com
Hydrogen gas with metal catalystH₂/Pd, Pt, NiClassic hydrogenation method; can also reduce other functional groups. wikipedia.org

The primary amine of this compound is a target for amine-reactive crosslinking agents. These reagents are used to form covalent bonds between molecules, often in the context of bioconjugation or materials science. creative-proteomics.com Common amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters and imidoesters. thermofisher.com

NHS Esters: These are among the most common reagents for modifying primary amines. creative-proteomics.com They react under mild, slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comthermofisher.com The reaction is susceptible to hydrolysis, which competes with the amine reaction, especially at higher pH. thermofisher.comlumiprobe.com

Other Crosslinkers: A variety of other electrophilic groups can react with primary amines, including aldehydes (forming Schiff bases which can be reduced), epoxides (forming stable secondary amines), and isocyanates (forming ureas). creative-proteomics.com The choice of crosslinker depends on the desired bond stability, spacer arm length, and reaction conditions. broadpharm.comaxispharm.com

Table 3: Common Amine-Reactive Crosslinking Moieties

Reactive GroupTarget Functional GroupResulting BondTypical pH Range
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)Amide7.2 - 8.5 thermofisher.comthermofisher.com
ImidoesterPrimary Amine (-NH₂)Amidine8.0 - 10.0 thermofisher.com
AldehydePrimary Amine (-NH₂)Schiff Base (Imine)~5.0 libretexts.org
IsocyanatePrimary Amine (-NH₂)UreaNeutral commonorganicchemistry.com
Epoxide (Oxirane)Primary Amine (-NH₂)Secondary AmineVariable creative-proteomics.com

Reactivity of the Alkene Moiety

The double bond in this compound is a site of unsaturation, making it susceptible to addition reactions. Its reactivity is influenced by being a tetrasubstituted alkene and by the electronic effects of the adjacent fluorophenyl groups.

The alkene moiety can be readily reduced to a single bond through catalytic hydrogenation. This reaction converts the unsaturated butenylamine into its saturated analog, 4,4-Bis(4-fluorophenyl)butan-1-amine. The process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or ruthenium-based catalysts. google.com The reaction proceeds via syn-addition of hydrogen across the double bond. libretexts.org

Table 1: Catalytic Hydrogenation of this compound
ReactantCatalyst SystemProduct
This compoundH₂, Pd/C4,4-Bis(4-fluorophenyl)butan-1-amine
This compoundH₂, PtO₂4,4-Bis(4-fluorophenyl)butan-1-amine
This compoundH₂, Ru/Al₂O₃4,4-Bis(4-fluorophenyl)butan-1-amine

The electron-rich π-bond of the alkene can act as a nucleophile, reacting with various electrophiles in addition reactions. libretexts.orgyoutube.com In these reactions, the double bond is broken, and new single bonds are formed with the attacking reagent. Due to the substitution pattern of the alkene, the stability of potential carbocation intermediates plays a crucial role in the reaction's outcome, although for some reactions, a cyclic intermediate may be involved. The presence of two aromatic rings on one of the vinylic carbons significantly stabilizes an adjacent positive charge through resonance.

Key examples of electrophilic addition reactions include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would lead to the formation of a dihalo-substituted butane (B89635) derivative. The reaction typically proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would yield a monohalo-substituted product. According to Markovnikov's rule, the hydrogen atom would add to the carbon that results in the more stable carbocation. In this case, the carbocation would be most stable on the carbon bearing the two fluorophenyl groups.

Table 2: Potential Electrophilic Addition Reactions
Electrophilic ReagentExpected Major Product
Br₂ (Bromine)3,4-Dibromo-4,4-bis(4-fluorophenyl)butan-1-amine
HBr (Hydrogen Bromide)4-Bromo-4,4-bis(4-fluorophenyl)butan-1-amine
H₂O/H⁺ (Acid-catalyzed Hydration)4,4-Bis(4-fluorophenyl)-4-hydroxybutan-1-amine

Reactivity of the Fluorophenyl Groups

The two 4-fluorophenyl groups are key sites for further functionalization, primarily through electrophilic aromatic substitution or by leveraging the carbon-fluorine bond in cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The reactivity of the fluorophenyl rings in this compound is governed by the electronic properties of the existing substituents: the fluorine atom and the large dialkenyl amine group.

Directing Effects: The fluorine atom is an ortho-, para-directing group, although it is deactivating towards electrophilic attack due to its strong inductive electron-withdrawing effect. masterorganicchemistry.comlibretexts.org The large but-3-en-1-amine substituent attached to the benzene (B151609) ring will also influence the position of substitution, primarily through steric hindrance, which would favor attack at the position para to the large group (i.e., the position ortho to the fluorine). Therefore, electrophilic attack is most likely to occur at the carbon atoms ortho to the fluorine atom (C3 and C5 positions).

Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. libretexts.org

The carbon-fluorine bond, while strong, can be activated under specific conditions to participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (or triflate) with an organoboron compound, typically a boronic acid, catalyzed by a palladium complex. rsc.orgresearchgate.net While C-F bond activation is challenging, specialized catalyst systems have been developed that can facilitate the Suzuki coupling of fluoroarenes, particularly those activated by electron-withdrawing groups. rsc.orgresearchgate.net This would allow for the replacement of a fluorine atom with a new aryl or alkyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, activating the C-F bond for this transformation requires specific, often bulky, electron-rich phosphine (B1218219) ligands. acsgcipr.org This reaction could be used to introduce a new amino group, replacing one of the fluorine atoms.

Table 3: Cross-Coupling Reactions for Functionalization
Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ + Ligand (e.g., SPhos)Replacement of -F with -Ar group
Buchwald-Hartwig AminationSecondary Amine (R₂NH)Pd₂(dba)₃ + Ligand (e.g., RuPhos)Replacement of -F with -NR₂ group

Mechanistic Studies of Key Chemical Transformations Involving the Compound

Understanding the mechanisms of the aforementioned reactions is crucial for predicting outcomes and optimizing conditions.

Electrophilic Aromatic Substitution: The mechanism proceeds in two steps. First, the aromatic ring's π-electron system attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts aromaticity. In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. libretexts.org

Suzuki-Miyaura Coupling: The generally accepted catalytic cycle involves three main steps: chemistryviews.org

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-fluorine bond of the fluorophenyl group to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step usually requires a base to activate the organoboron reagent.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst.

Buchwald-Hartwig Amination: The catalytic cycle is similar to that of other cross-coupling reactions: organic-chemistry.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst adds to the aryl-fluorine bond to create a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst for the next cycle.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of fluorinated compounds. These methods allow for the detailed investigation of molecular geometry, electronic structure, and energetic landscapes.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for the analysis of relatively large molecules like diarylbutenamine derivatives.

In studies of analogous fluorinated stilbenes, DFT has been employed to optimize molecular geometries and analyze electronic structures. For instance, the B3LYP functional is a popular choice for such calculations, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the molecule's electronic distribution. These calculations can reveal how fluorine substitution impacts the electron density of the aromatic rings. Typically, the high electronegativity of fluorine leads to a partial positive charge on the aromatic center, a feature that can be quantified through electrostatic potential calculations.

Furthermore, DFT is used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and stability.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Fluorinated Stilbene Analogues

Computational TaskFunctionalBasis SetReference
Geometry OptimizationB3LYP6-311++G(d,p)
Electronic PropertiesPBE0Def2-TZVPP acs.org
Frequency CalculationsB3LYP6-31+G(d,p) researchgate.net

This table is illustrative and compiled from studies on analogous compounds.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT. While computationally more demanding, they are invaluable for obtaining precise energy calculations and understanding subtle electronic effects.

High-level ab initio calculations have been instrumental in elucidating the complex interplay of forces in fluorinated aromatic systems. acs.org These methods are particularly useful for studying weak interactions, such as CH–π interactions, which can be influenced by fluorine substitution. acs.org For example, ab initio calculations have shown that London dispersion forces are dominant in CH–π interactions involving fluorophenyl groups. acs.org

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For fluorinated compounds, it is important to select basis sets that can accurately describe the electron distribution around the highly electronegative fluorine atoms.

Commonly used basis sets in studies of fluorinated organic molecules include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). researchgate.net The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately model the electronic structure and intermolecular interactions of these systems.

For excited state calculations in analogous stilbenes, the Def2-TZVPP basis set has been used in conjunction with Time-Dependent DFT (TDDFT). acs.org The selection of appropriate computational parameters is crucial for obtaining reliable and meaningful results that correlate well with experimental data.

Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, is crucial in determining its physical and biological properties. Computational methods are powerful tools for exploring the conformational landscape of flexible molecules.

Conformational analysis of flexible molecules involves identifying stable conformers, which correspond to energy minima on the potential energy surface, and determining the energy barriers for rotation around single bonds. This can be achieved by performing systematic scans of dihedral angles.

For molecules with multiple rotatable bonds, such as diarylbutenamines, this process can be complex. In such cases, computational techniques can map out the potential energy surface to identify the most stable conformations and the transition states that connect them. While specific data for 4,4-Bis(4-fluorophenyl)but-3-en-1-amine is unavailable, studies on similar flexible molecules demonstrate the utility of these methods.

Fluorine substitution can have a significant impact on the conformational preferences of a molecule. ufpa.br These effects arise from a combination of steric and electronic factors. Steric repulsion between the fluorine atom and adjacent groups can disfavor certain conformations.

Electronically, the strong C-F bond dipole can lead to favorable or unfavorable electrostatic interactions with other parts of the molecule, influencing the rotational barriers around single bonds. Furthermore, hyperconjugative interactions involving the C-F bond can stabilize specific conformations. ufpa.br In cyclic systems, the preference of fluorine for an axial or equatorial position is a well-studied phenomenon. While this compound is acyclic, the principles of stereoelectronic effects of fluorine remain relevant to its conformational behavior.

Electronic Properties Analysis

The electronic properties of a molecule are fundamental to its chemical reactivity and physical behavior. Computational methods allow for a detailed examination of how electrons are distributed and how they behave within the molecular structure.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.

For a hypothetical analysis of this compound, calculations would likely be performed using DFT at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). The resulting HOMO and LUMO energy values would be presented in a table.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for a Related Compound This table is illustrative and based on data for analogous compounds like (Z)-4-((4-fluorophenyl)amino)pent-3-en-2-one.

ParameterEnergy (eV)
EHOMO-5.96
ELUMO-1.34
Energy Gap (ΔE)4.62

The visualization of HOMO and LUMO surfaces would show the distribution of these orbitals across the molecule. Typically, the HOMO might be localized on the more electron-rich parts of the molecule, such as the amine group and the π-system of the butene chain and phenyl rings. The LUMO would likely be distributed over the aromatic rings, indicating potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential at the surface of the molecule.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In the case of this compound, such regions would be expected around the nitrogen atom of the amine group and the fluorine atoms due to their high electronegativity.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are susceptible to nucleophilic attack. Positive potential is often found around hydrogen atoms, particularly the hydrogens of the amine group.

Green regions represent neutral or zero potential.

An MEP map provides an intuitive visualization of charge distribution and is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Computational methods can quantify the distribution of charge within a molecule, providing insight into bond polarity and atomic charges. Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to calculate the partial charges on each atom. This analysis would reveal the electron-withdrawing effect of the two fluorine atoms on the phenyl rings and the electron-donating nature of the amine group. The C-F bonds would exhibit significant polarity, as would the N-H bonds in the amine group. Understanding this charge distribution is crucial for predicting the molecule's dipole moment and its interactions with other polar molecules.

Intermolecular Interactions and Crystal Packing Simulations

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Simulating and analyzing these interactions are key to understanding the material's properties.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on different properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Fluorophenyl Compound This table is representative and based on data for similar molecular crystals.

Contact TypeContribution (%)
H···H42.6%
C···H/H···C15.5%
O···H/H···O16.8%
F···H/H···FVaries
C···C (π-π)Varies

For this compound, H···H contacts would likely be the most abundant due to the large number of hydrogen atoms.

The specific types of intermolecular interactions determine the supramolecular architecture. In a crystal of this compound, several types of weak hydrogen bonds would be expected to play a significant role:

N-H···F/N-H···N: The amine group can act as a hydrogen bond donor, potentially forming interactions with the fluorine atoms or the nitrogen atom of a neighboring molecule.

C-H···F: The role of organic fluorine as a hydrogen bond acceptor is recognized as a weak but significant interaction that can influence crystal packing. Aromatic and aliphatic C-H groups could interact with the fluorine atoms.

C-H···π: The electron-rich π-systems of the fluorophenyl rings can act as acceptors for hydrogen bonds from C-H groups of adjacent molecules.

π-π Stacking: Interactions between the aromatic rings of neighboring molecules could also contribute to the stability of the crystal structure.

These interactions would be identified and characterized by their distances and angles from the crystallographic data and visualized using Hirshfeld surface analysis.

Analysis of π-π Stacking Interactions

The presence of two 4-fluorophenyl rings in the structure of this compound makes it a candidate for engaging in π-π stacking interactions. These non-covalent interactions are crucial in determining the molecule's conformational preferences, crystal packing, and interactions with biological targets. nih.govmdpi.com

The introduction of electron-withdrawing fluorine atoms onto the phenyl rings significantly modulates the electronic properties of the aromatic system. This creates a quadrupole moment (a region of positive charge on the face of the ring and a region of negative charge around the edge), which influences the geometry and strength of stacking interactions. rsc.org Unlike the π-π stacking in unsubstituted benzene (B151609), which favors offset-stacked or T-shaped geometries to minimize electron repulsion, the interactions between fluorinated rings can favor face-to-face arrangements due to favorable electrostatic interactions between the electron-poor fluoroarene and an electron-rich arene. nih.gov

A typical computational analysis would involve:

Geometry Optimization: Calculating the minimum energy conformations of a dimer of the molecule to identify the most stable stacking arrangements.

Interaction Energy Calculation: Determining the binding energy of the dimer and correcting for basis set superposition error (BSSE) to accurately quantify the strength of the π-π stacking interaction.

Visualization: Using tools like molecular electrostatic potential (MEP) maps to visualize the electron-rich and electron-poor regions of the aromatic rings, providing a qualitative understanding of the electrostatic driving forces behind the stacking. nih.gov

Table 1: Theoretical Interaction Energies for Different Stacking Geometries of a Bis(4-fluorophenyl) Dimer Model This table is illustrative, based on typical values found in computational studies of similar fluorinated aromatic systems.

Stacking Geometry Interplanar Distance (Å) Calculated Interaction Energy (kcal/mol)
Parallel-Displaced 3.5 -3.5
T-shaped 5.2 -2.8
Face-to-Face (Eclipsed) 3.6 -2.1

Prediction of Spectroscopic Properties and Correlation with Experimental Data (e.g., NMR, IR)

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds. DFT methods have become standard for accurately forecasting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. ajchem-a.comphyschemres.org

For this compound, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), can be performed on the optimized molecular geometry. nih.govacs.org

IR Spectroscopy: The calculation of harmonic vibrational frequencies allows for the prediction of the IR spectrum. The computed frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data measured in the solid or solution phase. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.govmdpi.com Calculations are performed relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The accuracy of these predictions is generally high, allowing for the confident assignment of complex spectra and differentiation between isomers. The correlation between calculated and experimental chemical shifts is often linear and can be used to validate the proposed structure. researchgate.net

Table 2: Illustrative Correlation of Predicted vs. Experimental Spectroscopic Data This table demonstrates the typical format for comparing computational and experimental data. The values are hypothetical.

| IR Spectroscopy | ¹³C NMR Spectroscopy | | | :--- | :--- | :--- | | Vibrational Mode | Calculated (cm⁻¹) (Scaled) | Experimental (cm⁻¹) | Carbon Atom | Calculated (ppm) | Experimental (ppm) | | N-H Stretch | 3350 | 3355 | C-NH₂ | 42.5 | 42.1 | | C=C Stretch | 1655 | 1658 | C=C | 128.9 | 128.5 | | C-F Stretch | 1225 | 1228 | C-F | 163.0 | 162.7 |

Reaction Mechanism Calculations (e.g., Transition State Analysis, Energy Profiles)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. nih.govresearchgate.net For this compound, this could involve studying its synthesis or its subsequent reactions.

The process involves mapping the potential energy surface (PES) of the reaction. Key points on the PES include reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. researchgate.net

The typical workflow for a mechanistic study includes:

Locating Stationary Points: The geometries of reactants, products, and any proposed intermediates are optimized to find their minimum energy structures.

Transition State Search: Various algorithms are used to locate the transition state structure connecting reactants to products.

Frequency Calculation: A frequency calculation is performed on the located TS. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product minima on the potential energy surface. rsc.org

Energy Profile Construction: By calculating the relative energies (often Gibbs free energies) of all stationary points, a reaction energy profile can be constructed. This profile visualizes the energy barriers (activation energies) and the thermodynamics of each step, allowing for the determination of the rate-limiting step of the reaction. acs.orgacs.org

For instance, studying the synthesis of this molecule might involve calculating the energy profile for the addition of an amine precursor to a corresponding butene derivative, allowing chemists to understand the feasibility and stereochemical outcome of the reaction.

Structure Activity Relationship Sar Studies and Molecular Interactions

Design of Analogs and Derivatives of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine

The rational design of analogs based on the 4,4-bis(4-fluorophenyl) core structure aims to enhance desired pharmacological properties while minimizing off-target effects. This is typically achieved through systematic modifications of the molecule's key functional groups and through the strategic replacement of certain moieties with bioisosteres.

Amine Moiety: The nature of the terminal amine group significantly influences the compound's affinity and selectivity for its biological targets. Studies on related structures, such as atypical dopamine (B1211576) transporter (DAT) inhibitors, have shown that modifying the terminal nitrogen can profoundly affect these properties. For instance, functionalizing the terminal amine in a series of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines led to variations in DAT binding affinity and metabolic stability. nih.gov The introduction of different substituents on the amine can alter its basicity, steric bulk, and hydrogen bonding capacity, thereby modulating its interaction with target proteins.

Alkene/Linker Moiety: The linker connecting the bis(4-fluorophenyl) group and the amine is critical for establishing the correct spatial orientation of these key pharmacophoric features. While the parent compound features a but-3-en-1-amine linker, studies on analogous compounds have explored various linker types. For example, replacing a piperazine (B1678402) scaffold with a piperidine (B6355638) ring system in certain DAT inhibitors was well-tolerated and led to improved metabolic stability. nih.gov The length, rigidity, and chemical nature of this linker are pivotal in defining the molecule's conformational flexibility and its ability to fit into the binding pocket of a receptor or transporter.

The following table summarizes the impact of systematic modifications on the activity of compounds containing the bis(4-fluorophenyl) core.

Compound Series Modified Moiety Modification Impact on Activity/Properties Reference
(Bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic aminesTerminal AmineFunctionalization of terminal nitrogenAffected DAT affinity, selectivity, and metabolic stability nih.gov
1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic aminesLinker/Alicyclic AmineReplacement of piperazine with piperidineImproved metabolic stability while retaining DAT affinity nih.gov
FPMINT AnaloguesFluorophenyl MoietyPresence of halogen substituteEssential for inhibitory effects on ENT1 and ENT2 frontiersin.orgpolyu.edu.hk

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.gov This involves substituting a functional group with another that has similar spatial and electronic characteristics, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. nih.govcambridgemedchemconsulting.com

The phenyl ring itself can be a target for bioisosteric replacement. Saturated, non-planar scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been used as effective phenyl mimics to improve properties such as solubility and metabolic stability. acs.orgenamine.net For example, a BCP analogue was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties in an antimalarial series. acs.org

Original Moiety Bioisosteric Replacement Rationale / Observed Improvement Reference
Piperazine RingAminopiperidines, Piperidine aminesTo improve metabolic stability while maintaining DAT affinity. nih.gov
Phenyl RingBicyclo[1.1.1]pentane (BCP)To improve metabolic properties and solubility. acs.org
Phenyl RingCubane, closo-1,2-CarboraneTo modulate physicochemical and metabolic properties. acs.org

In Silico Approaches to Molecular Interactions

Computational methods are indispensable tools for elucidating the mechanisms of drug action at a molecular level. Techniques such as molecular docking, pharmacophore modeling, and QSAR provide valuable insights that guide the design of more potent and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. ijcce.ac.ir This method provides crucial insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. d-nb.infothesciencein.org

For compounds related to the 4,4-bis(4-fluorophenyl) scaffold, docking studies have been instrumental. For instance, in the study of atypical DAT inhibitors, molecular modeling predicted that certain piperidine analogues bind to an inward-facing conformation of DAT. nih.gov Similarly, docking simulations of chromone (B188151) derivatives containing a p-fluorophenyl substitution helped to identify key interactions within the binding cleft of target proteins, corroborating in vitro cytotoxicity results. d-nb.info The calculated binding energy from these simulations can offer a qualitative estimate of the binding affinity, helping to prioritize compounds for synthesis and biological testing. ijcce.ac.irunar.ac.id

Pharmacophore modeling is a powerful ligand-based design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) required for a molecule to exert a specific biological activity. nih.gov

This technique is particularly useful when the 3D structure of the biological target is unknown. By aligning a set of active molecules, a common pharmacophore model can be generated. This model serves as a 3D query to screen virtual libraries for new compounds with potentially similar activity or to guide the design of new derivatives that better fit the pharmacophoric features. nih.gov For example, a pharmacophore model generated for a series of triple uptake inhibitors revealed that a specific 'folded' conformation was crucial for balanced activity against the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov The model highlighted the importance of features like aromatic rings, hydrophobic groups, and a cationic center, all of which are present in the this compound structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized compounds. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govresearchgate.net These models are built by aligning a series of active compounds and calculating steric and electrostatic fields around them. The resulting models can be used as 3D search queries to screen new compound designs. researchgate.net For example, 3D-QSAR studies on pyrimidine (B1678525) analogs were used to screen designed compounds and select new candidates with predicted high anti-inflammatory activity, which were subsequently confirmed by experimental studies. researchgate.net This approach allows for the prioritization of synthetic efforts towards compounds with the highest probability of success.

Mechanistic Investigations of Biological Activities

Mechanistic studies of compounds containing the bis(4-fluorophenyl) pharmacophore often point towards their interaction with the dopamine transporter (DAT), influencing dopaminergic neurotransmission.

Research into analogs possessing the bis(4-fluorophenyl)methyl or similar moieties has revealed a pattern of activity as atypical dopamine transporter (DAT) inhibitors. nih.govnih.gov Unlike typical DAT inhibitors such as cocaine, which block dopamine reuptake and often lead to significant psychostimulant effects, atypical inhibitors are thought to bind to the DAT in a different manner. nih.gov This alternative binding mode is believed to stabilize a more inward-facing, or occluded, conformation of the transporter protein. nih.govnih.gov

The mechanistic pathway for these atypical inhibitors involves modulating dopamine levels more subtly than classical stimulants. For instance, studies on benztropine (B127874) analogs, which also feature a diarylmethyl group, show that they can inhibit dopamine uptake without producing cocaine-like behavioral effects. nih.gov The interaction of these compounds with the DAT is complex, with evidence suggesting that their binding is less dependent on the outward-facing conformation of the transporter, a state preferred by cocaine-like ligands. nih.gov This distinction in mechanistic pathway is a key area of research for developing therapeutics for psychostimulant use disorders. nih.gov

The binding affinity of compounds with the bis(4-fluorophenyl) group for monoamine transporters, particularly the dopamine transporter (DAT), has been a central focus of structure-activity relationship studies. Analogs of GBR12909, a potent and selective DAT inhibitor featuring a bis(4-fluorophenyl)methoxy group, have been extensively synthesized and evaluated to understand the key molecular interactions driving this affinity and selectivity. ebi.ac.ukacs.org

Key findings from these studies indicate that the bis(4-fluorophenyl) moiety is crucial for high-affinity binding to the DAT. Modifications to other parts of the molecule, such as the piperidine or piperazine ring and the N-substituent, can fine-tune both potency and selectivity over other monoamine transporters like the serotonin transporter (5-HTT). ebi.ac.ukacs.org For example, certain N-benzyl substituted piperidine analogs have demonstrated high potency and selectivity for the DAT. acs.org

The interaction between these ligands and the DAT is thought to involve hydrophobic interactions between the fluorophenyl rings and pockets within the transporter protein. Molecular modeling and mutagenesis studies on related compounds suggest that specific amino acid residues within the DAT binding site are critical for the high-affinity interaction of these atypical inhibitors. nih.gov

Table 1: Binding Affinities of Selected Bis(4-fluorophenyl) Analogs at the Dopamine Transporter
CompoundModificationDAT Binding Affinity (IC50, nM)Selectivity (5-HTT/DAT)
GBR 12909 Analog 1bPhenylpropyl at piperidine N10.319
Analog 7aBenzyl at piperidine N15.249
Analog 9b4-Fluorobenzyl at piperidine N7.829

Data is illustrative and based on findings for GBR 12909 analogs. acs.org

The primary cellular pathway affected by bis(4-fluorophenyl)-containing DAT inhibitors is the dopamine signaling cascade. By inhibiting the reuptake of dopamine from the synaptic cleft, these compounds increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. However, the "atypical" nature of their binding leads to a different downstream signaling profile compared to typical stimulants. nih.govfrontiersin.org

Studies on cell lines expressing the human DAT have been instrumental in characterizing these interactions. For instance, researchers have used [3H]dopamine uptake assays in COS-7 cells to quantify the inhibitory potency of various analogs. nih.gov These experiments confirm that the interaction is directly with the transporter protein, leading to a reduction in dopamine clearance. The downstream effects can include alterations in gene expression and protein phosphorylation related to dopamine receptor signaling. In some cases, compounds with a fluorophenyl moiety have been investigated for their effects on other cellular pathways, such as those involved in cell cycle regulation and apoptosis in cancer cell lines, though this is a distinct area of research from their neuropharmacological actions. nih.gov

Influence of Stereochemistry on Molecular Interactions and Activity

Stereochemistry is a critical determinant of the biological activity of many neurologically active compounds. For molecules that can exist as enantiomers or diastereomers, one stereoisomer often exhibits significantly higher affinity and/or efficacy for its biological target than the others. While specific stereochemical studies on this compound are not available, the importance of chirality is well-established for related compounds.

For example, in the development of modafinil (B37608) analogs, which also act as atypical DAT inhibitors, the separation of enantiomers has been a key strategy to improve potency and pharmacokinetic properties. nih.gov Similarly, for tropane-based DAT inhibitors, the stereochemistry at the C-2 and C-3 positions of the tropane (B1204802) ring is crucial for high-affinity binding to the DAT. nih.gov Molecular modeling studies often reveal that only one enantiomer can achieve the optimal orientation within the binding site to engage in the necessary molecular interactions, such as hydrogen bonds and hydrophobic contacts, for potent inhibition. nih.gov This principle underscores the likelihood that if this compound or its derivatives were to be developed as therapeutic agents, the investigation of its stereoisomers would be a critical step.

Potential Research Applications and Future Directions

Applications in Advanced Organic Synthesis

The chemical structure of 4,4-bis(4-fluorophenyl)but-3-en-1-amine offers multiple reactive sites, making it a versatile building block in advanced organic synthesis. The primary amine group can readily undergo a wide range of chemical transformations, including but not limited to:

N-Alkylation and N-Arylation: Introduction of various substituents on the nitrogen atom to generate a library of secondary and tertiary amines.

Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form corresponding amides, which are prevalent in biologically active molecules.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield more complex amine structures. libretexts.org

Formation of Heterocycles: The amine functionality can serve as a key nitrogen source in the synthesis of various nitrogen-containing heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry.

Furthermore, the alkene functionality within the butenyl chain provides another handle for synthetic modifications. It can participate in reactions such as:

Hydrogenation: To produce the saturated analogue, 4,4-bis(4-fluorophenyl)butan-1-amine, allowing for comparative studies of saturated versus unsaturated derivatives.

Halogenation and Hydrohalogenation: To introduce functionality across the double bond.

Epoxidation: To form the corresponding epoxide, a versatile intermediate for further transformations.

Metathesis Reactions: To create larger and more complex olefinic structures.

The presence of two fluorophenyl groups also influences the reactivity of the molecule and can be exploited in various coupling reactions, potentially after conversion to a suitable derivative.

Role as a Precursor or Intermediate for Novel Chemical Entities

The most promising application of this compound is likely as a precursor or key intermediate in the synthesis of novel chemical entities with potential therapeutic applications. The bis(4-fluorophenyl)methyl moiety is a well-established pharmacophore found in a variety of bioactive compounds, most notably in potent and selective dopamine (B1211576) transporter (DAT) inhibitors. nih.gov

For instance, the drug GBR 12909, a selective DAT inhibitor, features a bis(4-fluorophenyl)methyl group attached to a piperazine (B1678402) ring. nih.govnih.gov Similarly, derivatives of the atypical DAT inhibitor modafinil (B37608) have been explored where the benzhydryl moiety is di-fluorinated. nih.gov The structural similarity of the bis(4-fluorophenyl)methyl group in this compound to these compounds suggests that it could serve as a foundational scaffold for the development of new DAT inhibitors. By modifying the amine terminus and the butenyl linker, a diverse library of compounds could be synthesized for screening against the dopamine transporter and other monoamine transporters.

The synthesis of such novel entities would likely involve multi-step reaction sequences, where this compound serves as a crucial starting material. For example, the primary amine could be elaborated into more complex side chains or incorporated into heterocyclic ring systems known to interact with specific biological targets. The unsaturated nature of the butenyl chain also offers opportunities for conformational constraint or the introduction of additional functional groups that could modulate pharmacological activity.

Exploration in Materials Science

While the primary focus for a molecule like this compound is often in medicinal chemistry, its structural features also suggest potential applications in materials science. The presence of aromatic rings and a reactive amine group makes it a candidate for incorporation into novel polymers and functional materials.

The amine group can be used to introduce this molecule as a monomer in polymerization reactions, such as the formation of polyamides, polyimides, or polyurethanes. The resulting polymers would possess the bis(4-fluorophenyl)methyl moiety as a repeating unit, which could impart specific properties to the material, such as:

High Thermal Stability: Aromatic-rich polymers often exhibit excellent resistance to thermal degradation.

Specific Optical Properties: The fluorinated aromatic rings can influence the refractive index and other optical characteristics of the polymer.

Modified Solubility and Processing Characteristics: The fluorine atoms can affect the polymer's solubility in various solvents and its melt-processing behavior.

Gas Permeability: Fluorinated polymers are known to have interesting gas separation properties.

Furthermore, the bis(4-fluorophenyl) moiety is a component of some high-performance polymers like certain polyethers and polysulfones, where precursors such as bis(4-fluorophenyl) sulfone are used. researchgate.net This precedent suggests that incorporating the this compound structure into polymer backbones could lead to materials with desirable properties for applications in membranes, coatings, or advanced composites. The unsaturated bond could also be exploited for post-polymerization modifications or for creating cross-linked materials.

Future Directions in Computational and Theoretical Chemistry

The structure of this compound presents several interesting avenues for exploration using computational and theoretical chemistry methods. Such studies could provide valuable insights into the molecule's properties and guide future experimental work.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule in different environments. The flexibility of the butenyl chain and the rotation of the phenyl rings would be of particular interest.

Electronic Structure Calculations: Understanding the distribution of electron density, the molecular orbitals (HOMO-LUMO gap), and the electrostatic potential. wikipedia.org This information can help predict the molecule's reactivity and its potential for intermolecular interactions.

Molecular Docking Studies: Given the structural similarities to known DAT inhibitors, a primary focus of computational work would be to dock this compound and its virtual derivatives into the binding site of the dopamine transporter. nih.govelsevierpure.com These studies could predict binding affinities and binding poses, helping to prioritize compounds for synthesis and biological testing.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To characterize the nature of the chemical bonds and non-covalent interactions within the molecule.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with biological targets like the dopamine transporter over time. nih.gov This can provide insights into the stability of binding and the conformational changes that may occur upon interaction.

These computational approaches can accelerate the drug discovery process by providing a rational basis for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Scope for Further Structure-Activity Relationship and Mechanistic Investigations

Building upon the potential of this compound as a scaffold for novel therapeutic agents, particularly DAT inhibitors, there is significant scope for extensive structure-activity relationship (SAR) studies. A systematic investigation of how modifications to the molecule's structure affect its biological activity would be crucial for optimizing its properties.

Future SAR studies could explore:

Modification of the Amine Group: Synthesis and evaluation of a series of N-alkyl, N-aryl, and N-acyl derivatives to probe the steric and electronic requirements of the binding pocket.

Alterations to the Butenyl Linker: Investigating the effect of chain length, saturation (comparing with the butanyl analogue), and the introduction of rigidity (e.g., through cyclization) on activity and selectivity.

Substitution on the Phenyl Rings: While the current structure has 4-fluoro substituents, exploring other halogen substitutions (Cl, Br) or the introduction of other small electron-withdrawing or electron-donating groups could fine-tune the electronic properties and binding interactions. The position of the substituent on the phenyl ring could also be varied.

Stereochemistry: The double bond can exist as E/Z isomers, and if a chiral center is introduced, the enantiomers could be separated and evaluated individually, as stereochemistry often plays a critical role in biological activity.

Mechanistic investigations would aim to understand how the most promising compounds exert their biological effects. For DAT inhibitors, this would involve:

In Vitro Transporter Assays: Determining the potency (IC50) for inhibition of dopamine, serotonin (B10506), and norepinephrine (B1679862) uptake to assess both activity and selectivity.

Binding Assays: Using radioligands to determine the binding affinity (Ki) of the compounds for the monoamine transporters. researchgate.net

Functional Assays: Differentiating between "cocaine-like" typical inhibitors and "atypical" inhibitors that may have a lower abuse potential. nih.gov This could involve techniques like electrophysiology or studying dopamine efflux.

By combining systematic SAR studies with detailed mechanistic investigations, it would be possible to develop a comprehensive understanding of how this chemical scaffold interacts with its biological targets and to optimize it for potential therapeutic use.

Conclusion

Summary of Key Research Findings and Advancements

Research into compounds containing the bis(4-fluorophenyl) group has been particularly fruitful in the development of novel ligands for the dopamine (B1211576) transporter (DAT). A primary focus has been the creation of "atypical" DAT inhibitors, which could serve as pharmacotherapies for psychostimulant use disorders without possessing the abuse potential of traditional DAT blockers like cocaine.

Key advancements in this area include extensive structure-activity relationship (SAR) studies on various molecular scaffolds. For instance, modifications of the modafinil (B37608) scaffold, where the benzhydrol moiety is halogenated, have led to analogs with greatly improved affinity and selectivity for DAT. nih.gov Similarly, research on analogs of GBR 12909 and benztropine (B127874) has demonstrated that substitutions on the piperidine (B6355638) or tropane (B1204802) rings can significantly influence potency and selectivity for the dopamine transporter over other monoamine transporters like the serotonin (B10506) transporter (SERT). ebi.ac.uknih.gov

A significant breakthrough has been the strategic modification of these compounds to improve their metabolic stability, a common hurdle for earlier piperazine-containing analogs. nih.gov The bioisosteric replacement of the piperazine (B1678402) ring with aminopiperidines or piperidine amines has yielded compounds with enhanced stability in liver microsomes while retaining high DAT affinity. nih.govnih.gov These efforts have successfully identified lead compounds that effectively reduce the reinforcing effects of cocaine and methamphetamine in preclinical models without exhibiting psychostimulant behaviors themselves. nih.govnih.gov

Table 1: Summary of Research Findings for Related Compounds

Compound ClassKey AdvancementPrimary TargetTherapeutic Potential
Modafinil AnalogsImproved DAT affinity and selectivity through structural modification. nih.govDopamine Transporter (DAT)Psychostimulant Use Disorders
GBR 12909 AnalogsHigh potency and selectivity for DAT achieved via substitutions on the piperidine ring. ebi.ac.ukacs.orgDopamine Transporter (DAT)Psychostimulant Use Disorders
Benztropine AnalogsDevelopment of atypical DAT inhibitors with unique behavioral profiles distinct from cocaine. nih.govDopamine Transporter (DAT)Cocaine Use Disorders
Piperazine BioisosteresEnhanced metabolic stability by replacing the piperazine moiety. nih.govnih.govDopamine Transporter (DAT)Psychostimulant Use Disorders

Future Perspectives for the Chemical Compound in Academic Research

The future of academic research for "4,4-Bis(4-fluorophenyl)but-3-en-1-amine" and its analogs will likely focus on addressing the aforementioned challenges through rational drug design and advanced molecular pharmacology. The bis(4-fluorophenyl) scaffold remains a highly valuable starting point for the development of novel central nervous system agents.

Future research perspectives include:

Computational and AI-Driven Design: The use of molecular modeling, dynamic simulations, and machine learning-based QSAR models will be instrumental in designing new analogs. nih.govacs.org These approaches can help predict binding poses, affinity, selectivity, and potential off-target effects like hERG channel activity, thereby guiding synthetic efforts toward more promising candidates. acs.org

Exploration of Novel Scaffolds: While piperazine, piperidine, and tropane cores have been extensively studied, future research could explore novel heterocyclic systems to connect to the bis(4-fluorophenyl) pharmacophore. This could lead to compounds with unique pharmacological properties and improved drug-like characteristics.

Advanced Pharmacological Profiling: A deeper investigation into the functional consequences of DAT inhibition is needed. This includes studying how these compounds affect dopamine transporter dynamics, dopamine efflux, and downstream signaling pathways. Such studies will help to refine the concept of "atypical" inhibition and its therapeutic implications.

Broadening Therapeutic Applications: While the primary focus has been on substance use disorders, the unique profiles of atypical DAT inhibitors suggest they may have therapeutic potential for other neuropsychiatric conditions, such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, or binge eating disorder. wikipedia.org Future academic research could explore these potential applications in relevant preclinical models.

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